3-Chloro-5-(methylthio)benzaldehyde
Description
3-Chloro-5-(methylthio)benzaldehyde is an aromatic aldehyde with the molecular formula C₈H₇ClOS. It features a benzene ring substituted with:
- A chlorine atom at position 3 (electron-withdrawing group).
- A methylthio group (-SCH₃) at position 5 (electron-donating group due to sulfur’s polarizability).
- An aldehyde (-CHO) functional group at position 1.
This compound’s unique electronic profile arises from the interplay between the electron-withdrawing Cl and electron-donating SCH₃ groups, making it valuable in organic synthesis and pharmaceutical research. Its aldehyde group enables diverse reactions, such as condensations and nucleophilic additions, while the substituents modulate reactivity and biological interactions .
Properties
Molecular Formula |
C8H7ClOS |
|---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
3-chloro-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H7ClOS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 |
InChI Key |
FPWHSXPNUOIIKW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chemical and biological properties of 3-Chloro-5-(methylthio)benzaldehyde are best understood through comparison with analogous compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparisons
Key Findings
Electronic Effects :
- The chlorine atom at position 3 withdraws electron density, activating the aldehyde group for nucleophilic attacks. In contrast, the methylthio group at position 5 donates electron density via sulfur’s lone pairs, creating a nuanced electronic landscape that balances reactivity .
- Methoxy (OCH₃) and hydroxy (OH) groups in related compounds (e.g., 5-Chloro-2-hydroxy-3-methoxybenzaldehyde) enhance solubility in polar solvents but reduce stability in acidic conditions .
Biological Activity :
- Compounds with hydroxy groups (e.g., 5-Chloro-2-hydroxy-3-methylbenzaldehyde) exhibit moderate to high antimicrobial and antioxidant activities due to their ability to form hydrogen bonds with biological targets .
- The methylthio group in 3-Chloro-5-(methylthio)benzaldehyde may enhance lipophilicity, improving membrane permeability in drug candidates .
Synthetic Utility :
- Aldehyde-containing analogs (e.g., 3-Methyl-5-(methylthio)benzaldehyde) are pivotal in synthesizing Schiff bases and heterocyclic compounds. However, the absence of chlorine reduces their electrophilic reactivity .
- Carboxylic acid derivatives (e.g., 3-Chloro-5-(methylthio)benzoic acid) are preferred in coordination chemistry due to their chelating properties .
Table 2: Reactivity and Physical Properties
| Compound Name | Boiling Point (°C) | Solubility (Water) | LogP | Notable Reactivity |
|---|---|---|---|---|
| 3-Chloro-5-(methylthio)benzaldehyde | 245–250 | Low | 2.8 | High aldehyde reactivity; participates in condensations and Grignard reactions. |
| 3-Methyl-5-(methylthio)benzaldehyde | 230–235 | Very low | 3.1 | Slower reaction kinetics due to lack of electron-withdrawing Cl. |
| 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | 260–265 | Moderate | 1.9 | Susceptible to oxidation; forms stable chelates with metal ions. |
| 3-Chloro-5-(methylthio)benzoic acid | >300 | Low | 2.5 | Forms salts with bases; undergoes decarboxylation at high temperatures. |
Research Implications
- Drug Development : The methylthio group’s lipophilicity in 3-Chloro-5-(methylthio)benzaldehyde makes it a candidate for CNS-targeting drugs, though toxicity studies are needed .
- Material Science : Its stability under diverse conditions suggests utility in polymer crosslinking or catalyst design .
- Agricultural Chemistry : Derivatives of this compound could serve as precursors for herbicides or fungicides, leveraging its halogen and sulfur motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
